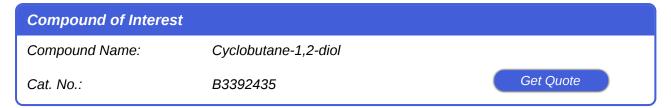


# Application Notes and Protocols: Mo-Catalyzed Oxidative Cleavage of Cyclobutane-1,2-diols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the molybdenum-catalyzed oxidative cleavage of cis-**cyclobutane-1,2-diol**s to yield valuable 1,4-dicarbonyl compounds. This methodology presents an efficient and clean synthesis route using dimethyl sulfoxide (DMSO) as both the solvent and the oxidant.

## **Application Notes**

The molybdenum-catalyzed oxidative cleavage of **cyclobutane-1,2-diol**s is a robust method for the synthesis of 1,4-ketoaldehydes and 1,4-diketones, which are important precursors for various heterocyclic compounds and functionalized cyclopentenones.[1][2] The reaction is characterized by its high yields, clean conversion, and the use of a commercially available and stable molybdenum catalyst.

Catalyst: The preferred catalyst is dichlorodioxomolybdenum(VI) complexed with DMSO, [MoO<sub>2</sub>Cl<sub>2</sub>(dmso)<sub>2</sub>].

Oxidant and Solvent: DMSO serves as both the reaction solvent and the terminal oxidant in this transformation, offering a mild and effective oxidizing medium.[1][2][3]

Substrate Scope: The protocol is particularly effective for cis-**cyclobutane-1,2-diol**s. The transisomers require significantly higher temperatures for cleavage.[3] A variety of substituents on







the cyclobutane ring are well-tolerated, including alkyl, benzyl, aryl, and alkynyl groups, leading to a diverse range of 1,4-dicarbonyl products.[4]

Reaction Conditions: The reaction can be performed under either microwave irradiation for rapid synthesis (typically 10 minutes at 90°C) or conventional heating (1 hour at 90°C) with comparable high yields.[4][5] The products are often obtained in pure form directly from the reaction mixture, simplifying the purification process.[4]

Mechanism Overview: The proposed mechanism involves the initial reaction of the molybdenum(VI) catalyst with the **cyclobutane-1,2-diol** to form a diolate complex.[2] This is followed by an oxidative cleavage of the glycolate ligand by the Mo(VI) center, which results in the formation of a reduced oxomolybdenum(IV) species and the desired 1,4-dicarbonyl compound.[2] The catalytic cycle is completed by the re-oxidation of the Mo(IV) species by DMSO.

## **Data Presentation**

Table 1: Mo-Catalyzed Oxidative Cleavage of Various cis-Cyclobutane-1,2-diols[4]



Entry	R¹	R²	Product	Yield (%)
1	Ph	Н	4-Oxo-4- phenylbutanal	>95
2	4-MeOC <sub>6</sub> H₄	Н	4-(4- Methoxyphenyl)- 4-oxobutanal	>95
3	4-FC <sub>6</sub> H <sub>4</sub>	Н	4-(4- Fluorophenyl)-4- oxobutanal	>95
4	Thiophen-2-yl	Н	4-Oxo-4- (thiophen-2- yl)butanal	>95
5	n-Hex	Н	4-Oxodecanal	>95
6	Bn	Н	4-Oxo-5- phenylpentanal	>95
7	Ph	Ме	1- Phenylpentane- 1,4-dione	>95
8	Ph	Ph	1,4- Diphenylbutane- 1,4-dione	>95
9	Hex-1-yn-1-yl	Н	4-Oxodec-5-ynal	>95

Reactions were conducted in DMSO-d $_6$  under microwave irradiation at 90°C for 10 minutes. Yields were determined by  $^1H$  NMR analysis of the crude reaction mixture.

# Experimental Protocols Protocol 1: Synthesis of cis-Cyclobutane-1,2-diols

The starting cis-**cyclobutane-1,2-diol**s can be synthesized via nucleophilic addition to 2-hydroxycyclobutanone, which is readily prepared from commercially available 1,2-



### bis(trimethylsilyloxy)cyclobutene.[3]

#### Materials:

- 2-Hydroxycyclobutanone
- Appropriate organolithium or Grignard reagent (e.g., phenyllithium, benzylmagnesium chloride)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

#### Procedure:

- Dissolve 2-hydroxycyclobutanone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to -78°C in a dry ice/acetone bath.
- Slowly add the organometallic reagent (1.2 eq) dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
- Quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.



 Purify the crude product by silica gel column chromatography to separate the cis and trans diastereomers. The cis-diol is typically the major isomer.

## Protocol 2: Mo-Catalyzed Oxidative Cleavage of cis-Cyclobutane-1,2-diols

#### Materials:

- cis-Cyclobutane-1,2-diol
- Dichlorodioxomolybdenum(VI)-DMSO complex ([MoO<sub>2</sub>Cl<sub>2</sub>(dmso)<sub>2</sub>])
- Anhydrous dimethyl sulfoxide (DMSO)
- Microwave vial or round-bottom flask

Procedure using Microwave Irradiation:

- To a microwave vial, add the cis-**cyclobutane-1,2-diol** (1.0 eq) and the molybdenum catalyst ([MoO<sub>2</sub>Cl<sub>2</sub>(dmso)<sub>2</sub>], 0.05 eq).
- Add anhydrous DMSO (to achieve a desired concentration, e.g., 0.2 M).
- Seal the vial and place it in a microwave reactor.
- Irradiate the mixture at 90°C for 10 minutes.
- After cooling, the resulting solution containing the 1,4-dicarbonyl product can be used directly for subsequent reactions or analyzed. The high purity often negates the need for further purification.[4]

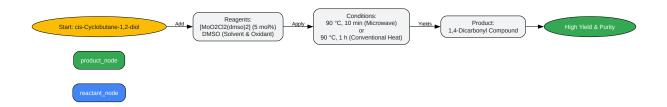
Procedure using Conventional Heating:

- In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the cis-cyclobutane-1,2-diol (1.0 eq) and the molybdenum catalyst ([MoO<sub>2</sub>Cl<sub>2</sub>(dmso)<sub>2</sub>], 0.05 eq) in anhydrous DMSO.
- Heat the reaction mixture in an oil bath at 90°C for 1 hour.



- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature. The product solution can be used directly or worked up if necessary.

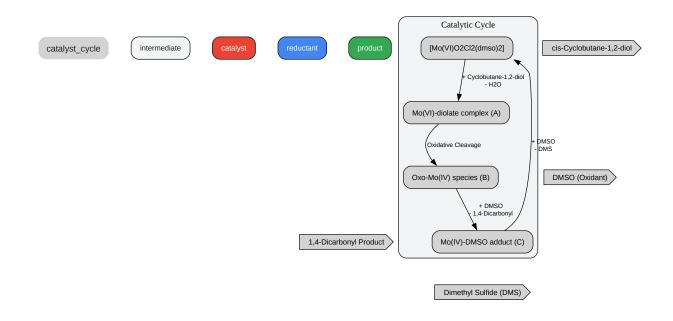
## **Visualizations**



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Caption: Experimental workflow for the Mo-catalyzed oxidative cleavage.





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Caption: Proposed mechanism for the Mo-catalyzed oxidative cleavage.[2]

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